![molecular formula C6H5ClN4O B1459949 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5334-35-0](/img/structure/B1459949.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core with a chlorine atom at position 6 and a methyl group at position 1. This scaffold is notable for its structural similarity to purine bases, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and nucleobase analogs .
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Related compounds have shown to inhibit cdk2/cyclin a2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular processes, including dna replication, transcription, and cell cycle progression .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest . Additionally, this compound has shown interactions with other proteins involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to inhibition of cell proliferation . This compound also triggers apoptosis, or programmed cell death, in cancer cells by activating caspases and other apoptotic pathways . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets necessary for cell cycle progression . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site . Additionally, the compound modulates gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the urine . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction or inhibition, which may affect the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 5334-35-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 184.58 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that compounds in this class can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
- Mechanism of Action :
- Inhibition of EGFR and VEGFR leads to reduced cancer cell proliferation and migration.
- Induction of apoptosis in cancer cells has been observed, with specific emphasis on the MCF-7 breast cancer cell line.
Table 1: Summary of Anticancer Activity
Compound | Target | IC (µM) | Effect |
---|---|---|---|
This compound | EGFR/VEGFR | 0.3 - 24 | Inhibits proliferation |
Phenylpyrazolo[3,4-d]pyrimidine analogs | EGFR/VEGFR | 3 - 10 | Induces apoptosis |
Antiproliferative Activity
The compound has demonstrated significant antiproliferative effects across various cancer cell lines. The mechanism involves cell cycle arrest and subsequent apoptosis.
- Cell Cycle Analysis :
- Treatment with the compound resulted in a notable shift in cell cycle phases, particularly increasing the pre-G1 phase indicative of apoptosis.
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their antifungal and antiparasitic activities. The scaffold's versatility allows for modifications that can enhance its biological profile.
Case Studies
A notable study involved the evaluation of multiple pyrazolo[3,4-d]pyrimidine derivatives against various cancer models. Among these, the compound exhibited promising results:
-
Study on MCF-7 Cells :
- Resulted in significant inhibition of cell migration and induction of apoptosis.
- Cell cycle analysis indicated arrest at the G1/S phase.
-
In Vivo Studies :
- Preliminary animal studies have shown reduced tumor sizes when treated with the compound compared to controls.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against the Zika virus. In a structure-activity relationship study, it was shown that 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exhibited significant antiviral activity with an effective concentration (EC50) of approximately 5.1 µM and a cytotoxic concentration (CC50) of 39 µM . This suggests that modifications to its structure can enhance its efficacy against viral infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, showed promising antitumor activity against human breast adenocarcinoma (MCF-7) cell lines. One derivative displayed a half-maximal inhibitory concentration (IC50) of 11 µM, indicating potent anticancer activity .
Table 1: Antiviral Activity of this compound
Compound Name | EC50 (µM) | CC50 (µM) |
---|---|---|
This compound | 5.1 | 39 |
Table 2: Anticancer Activity Against MCF-7 Cell Lines
Compound Name | IC50 (µM) |
---|---|
Derivative of this compound | 11 |
Case Study 1: Antiviral Research on Zika Virus
In a comprehensive study focused on Zika virus inhibitors, researchers synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. The study concluded that the structural modifications in compounds like this compound could lead to enhanced antiviral activity while maintaining low cytotoxicity levels. The findings underscore the potential of this compound as a lead candidate for further antiviral drug development against Zika virus infections .
Case Study 2: Anticancer Activity Assessment
A series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their anticancer activities against various cancer cell lines. The study found that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells. The results indicated that these compounds could serve as potential therapeutic agents in breast cancer treatment due to their promising IC50 values and mechanisms of action targeting cancer cell proliferation .
Q & A
Basic Question: What safety protocols are critical when handling 6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidinone?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Closed-toe shoes are mandatory .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. For volatile byproducts, use glove boxes .
- Waste Disposal: Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for incineration or chemical neutralization .
Basic Question: What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine scaffolds?
Answer:
- One-Pot Cyclocondensation: Utilize multi-component reactions with substituted aldehydes and thiourea derivatives under reflux in ethanol or acetonitrile. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Halogenation: Introduce chlorine at position 6 using POCl₃ in refluxing conditions (80–100°C). Quench excess reagent with ice-water to isolate crystalline products .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
Answer:
- Multi-Technique Validation: Cross-validate ¹H/¹³C NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS). For ambiguous NOE effects, perform X-ray crystallography (e.g., CCDC deposition codes in ) .
- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to resolve tautomeric ambiguities .
Advanced Question: How to design biological activity assays for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Target Selection: Prioritize kinases (e.g., JAK2, EGFR) due to structural mimicry of ATP-binding sites. Use homology modeling (SWISS-MODEL) to predict binding affinity .
- In Vitro Testing: Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy: Assign aromatic protons via ¹H NMR (DMSO-d₆, 500 MHz; δ 8.2–8.8 ppm for pyrimidine protons) and confirm molecular weight via ESI-MS .
Advanced Question: How can molecular dynamics (MD) simulations optimize binding interactions with target proteins?
Answer:
- Docking Workflow: Use AutoDock Vina to dock the compound into protein PDB structures (e.g., 4K8X). Set grid boxes around active sites with 1 Å spacing .
- MD Parameters: Run 100 ns simulations (GROMACS) in explicit solvent. Analyze RMSD and hydrogen-bond persistence to prioritize derivatives with stable binding .
Advanced Question: What strategies improve yield in multi-step syntheses of chloro-substituted derivatives?
Answer:
- Solvent Optimization: Replace DMF with anhydrous THF to reduce side reactions in nucleophilic substitutions.
- Catalysis: Employ Pd(PPh₃)₄ (5 mol%) for Suzuki couplings with boronic acids, achieving >80% yields .
Basic Question: How to purify 6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidinone post-synthesis?
Answer:
- Recrystallization: Dissolve crude product in hot ethyl acetate, filter through Celite®, and cool to −20°C for 12 hours.
- Column Chromatography: Use silica gel (230–400 mesh) with 3:7 ethyl acetate/hexane. Monitor fractions via UV (254 nm) .
Advanced Question: How to address poor aqueous solubility in cell-based assays?
Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80.
- Nanoparticle Formulation: Use PLGA encapsulation (oil-in-water emulsion) to enhance bioavailability .
Advanced Question: What structural modifications enhance selectivity in kinase inhibition?
Answer:
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₆H₆ClN₄O
- Molecular Weight : 184.6 g/mol .
- Spectral Data : IR spectra typically show carbonyl absorption bands at ~1680–1708 cm⁻¹, while ¹H-NMR signals for the methyl group appear as singlets near δ 2.43 ppm .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations :
- Methyl vs. Phenyl Substitution : The methyl group at position 1 (target compound) enhances metabolic stability compared to bulkier phenyl substituents . Conversely, phenyl derivatives exhibit stronger π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets .
- Chlorine Position : Chlorine at position 6 (target compound) versus position 4 (e.g., 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) alters electronic properties, impacting reactivity in nucleophilic substitution reactions .
Key Observations :
- Catalyst Efficiency: The use of Preyssler nanocatalysts (e.g., acidic cesium salts) improves yields (85–90%) and reduces reaction times compared to traditional POCl₃ methods .
- Microwave Irradiation : Microwave-assisted synthesis (e.g., for antimicrobial derivatives) achieves >80% yields in 15–20 minutes, highlighting its superiority over conventional reflux methods .
Table 3: Antimicrobial Activity of Selected Derivatives
Key Observations :
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2,4-dinitrophenyl) exhibit enhanced antimicrobial potency due to increased electrophilicity .
- Methyl vs. Hydrazinyl Groups : The methyl group (target compound) provides moderate activity, while hydrazinyl derivatives show reduced efficacy, likely due to decreased membrane permeability .
Properties
IUPAC Name |
6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOTVBXCUMNWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277266 | |
Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-35-0 | |
Record name | 5334-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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